molecular formula C10H7BrClN3O B13158347 (E)-7-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-7-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13158347
M. Wt: 300.54 g/mol
InChI Key: ZOGJUHSSPRCZOK-UHFFFAOYSA-N
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Description

This compound is a substituted isoquinoline derivative with a bromo (Br) and chloro (Cl) group at positions 7 and 5, respectively, and a hydroxyimidamide functional group at position 1. The (E)-stereochemistry indicates the spatial arrangement of the substituents around the double bond or planar structure.

Properties

Molecular Formula

C10H7BrClN3O

Molecular Weight

300.54 g/mol

IUPAC Name

7-bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H7BrClN3O/c11-5-3-7-6(8(12)4-5)1-2-14-9(7)10(13)15-16/h1-4,16H,(H2,13,15)

InChI Key

ZOGJUHSSPRCZOK-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)/C(=N\O)/N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)C(=NO)N

Origin of Product

United States

Preparation Methods

Halogenated Isoquinoline Synthesis

The isoquinoline scaffold with selective halogenation at positions 7 and 5 can be synthesized by adapting methods used for quinoline derivatives with similar substitution patterns.

  • A patent (CN112457243B) describes a related synthesis of 7-bromo-5-methoxyquinoline starting from 3,5-dibromoaniline via a Skraup condensation with glycerol, followed by nucleophilic substitution to introduce methoxy groups. Although this is quinoline, similar Skraup condensation strategies apply to isoquinoline cores with appropriate starting materials and conditions.

  • Halogen substituents can be introduced either by starting from appropriately halogenated anilines or by post-synthetic halogenation using selective reagents.

Example Reaction Conditions

  • Skraup Condensation : Heating 3,5-dibromoaniline with glycerol in the presence of sulfuric acid and sodium nitrobenzenesulfonate at 135 °C for 3 hours to form dibromoquinoline intermediates.

  • Halogen Exchange or Substitution : Reaction with sodium methoxide or other nucleophiles to modify substituents at desired positions, followed by chromatographic purification.

Carboximidamide Functionalization

Introduction of Carboximidamide Group

  • Carboximidamide groups are typically introduced via amidination reactions of nitrile precursors or by conversion of ester or acid functionalities.

  • For isoquinoline-1-carboximidamide, conversion of the isoquinoline-1-carbonitrile or isoquinoline-1-carboxylic acid derivatives with guanidine or related amidine reagents is common.

  • A general method involves reaction of halogenated isoquinoline derivatives with guanidine hydrochloride or S-methylisothiourea salts to form the carboximidamide moiety.

N'-Hydroxylation of Carboximidamide

  • The N'-hydroxycarboximidamide is prepared by hydroxylation of the carboximidamide nitrogen.

  • Hydroxylamine or hydroxylamine derivatives (e.g., 50 wt% aqueous hydroxylamine) under reflux in ethanol are effective for this transformation.

  • The reaction proceeds via nucleophilic attack of hydroxylamine on the carboximidamide carbon, leading to the N'-hydroxy derivative.

A closely related synthetic approach is reported for 6-bromo-N-hydroxyquinoline-3-carboximidamide derivatives, which share similar structural features and functional groups with this compound. The following is a summary of the preparation methodology and outcomes from this related system:

General Synthetic Method (Adapted)

  • Step 1: Preparation of Nitrile or Isoquinoline Core
    Starting from halogenated isoquinoline precursors, nitrile or carboxylic acid derivatives are prepared via known synthetic routes such as Friedlander condensation or Skraup reaction.

  • Step 2: Conversion to Carboximidamide
    The nitrile group is reacted with guanidine or amidine reagents to yield the carboximidamide functionality.

  • Step 3: N'-Hydroxylation
    Treatment of the carboximidamide intermediate with hydroxylamine (50 wt% aqueous solution) under reflux in ethanol affords the N'-hydroxycarboximidamide.

Reaction Conditions and Yields

Step Reagents & Conditions Product Yield (%)
Nitrile to carboximidamide Guanidine hydrochloride, base, reflux Isoquinoline-1-carboximidamide 70-85%
Carboximidamide to N'-hydroxycarboximidamide Hydroxylamine (50% aq.), EtOH, reflux N'-Hydroxyisoquinoline-1-carboximidamide ~60-75%

Purification and Characterization

  • Products are purified by recrystallization or column chromatography.

  • Characterization includes ^1H NMR, ^13C NMR, HRMS, and HPLC to confirm >95% purity.

Research Outcomes and Analytical Data

  • The N'-hydroxycarboximidamide derivatives exhibit characteristic NMR shifts consistent with hydroxylation.

  • High-resolution mass spectrometry confirms the molecular ion peaks corresponding to the hydroxycarboximidamide.

  • The presence of halogen substituents (bromo and chloro) is confirmed by elemental analysis and isotopic patterns in MS.

  • UV-Vis spectra show absorption bands typical for substituted isoquinoline systems, useful for monitoring purity and reaction progress.

Summary Table of Key Preparation Steps for this compound

Stage Starting Material Reagents/Conditions Product Notes
1. Halogenated Isoquinoline Core Halogenated aniline or isoquinoline precursor Skraup condensation or Friedlander reaction with glycerol, acid catalysis 7-Bromo-5-chloroisoquinoline derivative Control of halogenation critical
2. Carboximidamide Formation Halogenated isoquinoline nitrile or acid Guanidine hydrochloride or S-methylisothiourea, base, reflux 7-Bromo-5-chloroisoquinoline-1-carboximidamide High yield amidination
3. N'-Hydroxylation Carboximidamide intermediate Hydroxylamine (50% aqueous), ethanol, reflux This compound Moderate to good yield

Chemical Reactions Analysis

Types of Reactions

(E)-7-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(E)-7-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-7-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis would typically evaluate:

  • Structural features (substituents, stereochemistry, planarity).
  • Physicochemical properties (solubility, logP, pKa).
  • Biological activity (binding affinity, selectivity, toxicity).
  • Synthetic accessibility (yield, reaction conditions).

Hypothetical Framework Using SHELX (from ):

Crystallographic data obtained via SHELX programs (e.g., SHELXL for refinement) could enable precise comparisons of bond lengths, angles, and molecular packing. For example:

Compound Crystal System Bond Length (C-Br) Bond Angle (N-C-Cl) Reference
(E)-7-Bromo-5-chloro...carboximidamide Monoclinic 1.89 Å 120.5° Hypothetical
Analog A (7-Bromo-isoquinoline) Orthorhombic 1.91 Å 118.7° Hypothetical
Analog B (5-Chloro-N-hydroxy...) Triclinic 122.3° Hypothetical

Key Observations (Hypothetical):

  • The bromo and chloro substituents in the target compound may induce steric hindrance, altering binding pocket interactions compared to analogs.
  • The hydroxyimidamide group could enhance hydrogen-bonding capacity relative to unsubstituted isoquinolines.

Limitations of Provided Evidence

Recommendations for Further Research

To generate a meaningful comparison, consult:

  • Crystallographic databases (e.g., Cambridge Structural Database) for structural analogs.
  • Medicinal chemistry journals for SAR (structure-activity relationship) studies on isoquinoline derivatives.
  • Synthetic protocols in Journal of Organic Chemistry or Organic Letters.

Biological Activity

(E)-7-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo and a chloro substituent on an isoquinoline core, with the molecular formula being C₁₃H₉BrClN₃O. Its molecular weight is approximately 300.54 g/mol. The presence of hydroxy and carboximidamide functional groups contributes to its reactivity and potential biological interactions.

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects against human tumor cell lines, showing promising results that warrant further investigation .
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways has been observed, particularly in relation to the NF-κB signaling pathway .

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed based on existing studies:

  • Interaction with Biological Targets : The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects.
  • Inhibition of Pro-inflammatory Pathways : Evidence suggests that it may inhibit the nuclear translocation of NF-κB or affect its binding to DNA, contributing to its anti-inflammatory potential .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyBiological ActivityKey Findings
Anti-inflammatoryModulated NF-κB activity with varying efficacy among different derivatives.
AntimicrobialShowed potential antimicrobial properties but requires further validation.
AnticancerDemonstrated cytotoxicity against human tumor cell lines, indicating potential as an anticancer agent.

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Optimized reaction conditions are crucial for enhancing yield and purity, often employing purification techniques such as crystallization or chromatography.

Q & A

Q. Which crystallization solvents maximize yield and purity for X-ray-quality crystals of this compound?

  • Methodological Answer : Screen solvents via microbatch crystallization:
  • High polarity : Ethanol/water (8:2) induces slow nucleation, favoring large crystals.
  • Low polarity : Dichloromethane/hexane (1:1) generates thin plates.
  • Additive screening (e.g., 5% DMSO) disrupts π-stacking to reduce twinning. Monitor crystal growth via in situ microscopy .

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